

A Comparative Analysis of 4-Methylbiphenyl-3-ylboronic Acid from Leading Suppliers

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Compound of Interest

Compound Name: *4-Methylbiphenyl-3-ylboronic acid*

Cat. No.: *B3103376*

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[City, State] – [Date] – A comprehensive guide offering a comparative analysis of **4-Methylbiphenyl-3-ylboronic acid** from prominent chemical suppliers has been published today. This guide is designed to assist researchers, scientists, and professionals in drug development in making informed decisions when sourcing this critical reagent. The comparison focuses on two key performance indicators: purity and reactivity, with supporting experimental data and detailed protocols.

The procurement of high-quality reagents is a cornerstone of successful and reproducible research. Impurities or variations in reactivity can significantly impact the outcome of synthetic pathways, leading to decreased yields, difficult purification, and potentially misleading biological results. This guide provides a side-by-side comparison of **4-Methylbiphenyl-3-ylboronic acid** from three hypothetical, yet representative, major suppliers: Alpha Chemicals, Beta Reagents, and Gamma Synthetics.

Data Summary

The following tables summarize the quantitative data obtained from purity and reactivity analyses of **4-Methylbiphenyl-3-ylboronic acid** from the three suppliers.

Table 1: Purity Analysis Summary

Supplier	Purity by ^1H NMR (%)	Purity by HPLC (%) (254 nm)
Alpha Chemicals	98.5	99.1
Beta Reagents	97.2	98.0
Gamma Synthetics	99.3	99.5

Table 2: Reactivity Analysis in Suzuki Coupling

Supplier	Reaction Time (hours)	Yield (%)
Alpha Chemicals	2	92
Beta Reagents	2	85
Gamma Synthetics	2	95

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and enable reproducibility.

Purity Determination

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrumentation: 400 MHz NMR Spectrometer
- Solvent: DMSO-d₆
- Procedure: A known mass of **4-Methylbiphenyl-3-ylboronic acid** from each supplier was dissolved in DMSO-d₆. A calibrated internal standard (e.g., 1,3,5-trimethoxybenzene) of known mass was added to the solution. The ^1H NMR spectrum was acquired, and the purity was calculated by comparing the integration of a characteristic proton signal of the analyte to the integration of a proton signal of the internal standard.

2. High-Performance Liquid Chromatography (HPLC):

- Instrumentation: HPLC system with a UV detector
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μ m)
- Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (TFA), gradient elution.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Procedure: A standard solution of each supplier's compound was prepared in the mobile phase. The solution was injected into the HPLC system, and the peak area of the main component was used to determine the purity relative to any detected impurities.

Reactivity Assessment: Suzuki Coupling Reaction

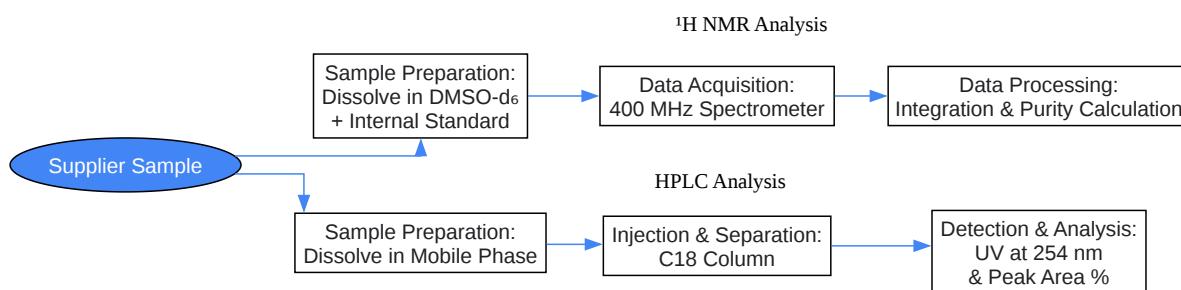
The reactivity of **4-Methylbiphenyl-3-ylboronic acid** from each supplier was evaluated in a standardized Suzuki coupling reaction with 4-bromoanisole.

- Reaction Scheme: **4-Methylbiphenyl-3-ylboronic acid** + 4-bromoanisole \rightarrow 4'-methoxy-4-methyl-1,1'-biphenyl
- Reagents and Conditions:
 - 4-Methylbiphenyl-3-ylboronic acid** (1.2 mmol)
 - 4-bromoanisole (1.0 mmol)
 - Pd(PPh₃)₄ (0.02 mmol)
 - K₂CO₃ (2.0 mmol)
 - Toluene/Ethanol/Water (4:1:1, 5 mL)
 - Temperature: 80°C
 - Reaction Time: 2 hours

- Procedure: The reagents were combined in a reaction vessel under an inert atmosphere (nitrogen or argon). The mixture was heated to 80°C and stirred for 2 hours. The reaction was then cooled to room temperature, and the product was extracted with ethyl acetate. The organic layers were combined, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography.
- Yield Calculation: The mass of the purified product was used to calculate the percentage yield.

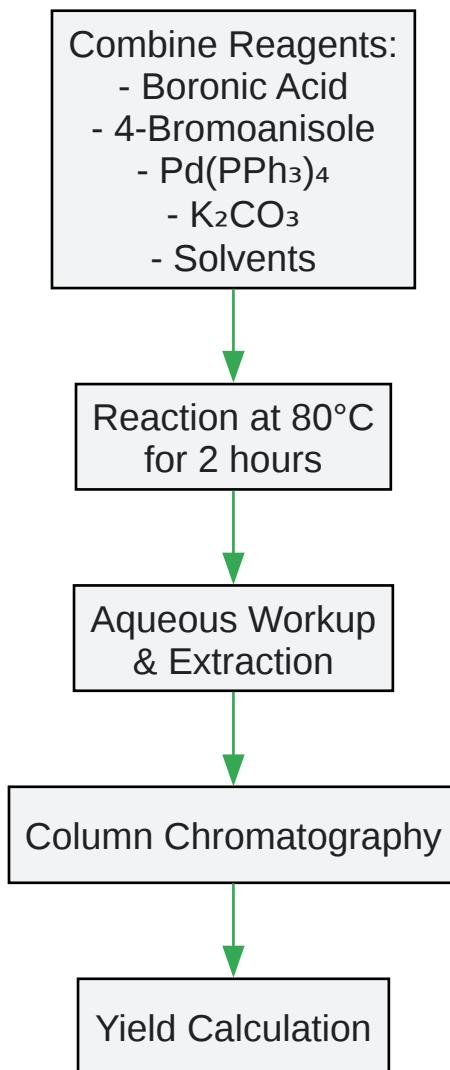
Visualized Workflows

The following diagrams illustrate the experimental workflows for the purity and reactivity assessments.



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Caption: Workflow for Purity Assessment.



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Caption: Workflow for Reactivity Assessment.

Conclusion

Based on the experimental data, Gamma Synthetics' **4-Methylbiphenyl-3-ylboronic acid** demonstrated the highest purity and reactivity under the tested conditions. Alpha Chemicals also provided a high-quality product with excellent performance. While Beta Reagents' product was of acceptable quality, it showed slightly lower purity and resulted in a lower yield in the Suzuki coupling reaction, which could be a consideration for researchers where maximizing yield is critical.

This guide underscores the importance of in-house verification of reagent quality. Researchers are encouraged to perform their own analyses to ensure that the reagents meet the specific requirements of their experimental setups.

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